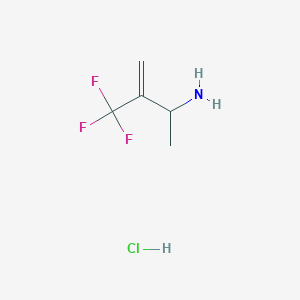

3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

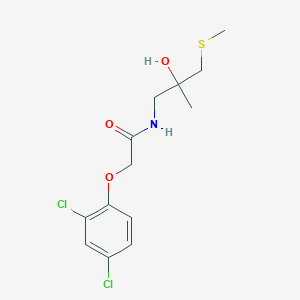

“3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride” is a chemical compound with the molecular weight of 175.58 . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride”, has been achieved through a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis

The IUPAC name for this compound is 3-(trifluoromethyl)but-3-en-2-amine hydrochloride . The InChI code is 1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H .Chemical Reactions Analysis

The key intermediate in the reaction for the synthesis of trifluoromethyl amines is the thiocarbonyl fluoride formed in situ . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .科学的研究の応用

Influence in Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group significantly influences the properties of organic molecules, enhancing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials. Its ability to attract electron density and engage in unique hydrophilic/hydrophobic interactions makes it a critical component in the design of compounds. Palladium-catalyzed trifluoromethylation is a notable technique for adding trifluoromethyl groups to a broad range of aryl substrates, including those with functional groups like esters, amides, and ethers, crucial for late-stage modifications of advanced intermediates (Cho et al., 2010).

Asymmetric Synthesis and Chemical Discovery

The compound is involved in asymmetric synthesis, where the trifluoromethide ion generated in situ is added to alpha,beta-unsaturated N-tert-butanesulfinimines, resulting in the formation of chiral trifluoromethylated allylic amines. This highlights its role in creating enantiopure compounds, essential in various chemical industries, including pharmaceuticals (Prakash, Mandal & Olah, 2001).

Versatility in Organic Synthesis

N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine is a versatile reagent used for general asymmetric synthesis of trifluoromethyl-containing amines and amino acids of pharmaceutical importance. Its structural novelty and pharmaceutical value are critical in nearly every sector of the chemical industry (Mei et al., 2016).

Applications in Polymeric Materials

Soluble fluoro-polyimides derived from specific aromatic diamines like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene represent another application area. These polyimides are synthesized by reacting the aromatic diamine with aromatic dianhydrides. The resulting products exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking their significance in material sciences (Xie et al., 2001).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethyl-containing agrochemicals have acquired ISO common names . Several trifluoromethyl derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

特性

IUPAC Name |

3-(trifluoromethyl)but-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLQUTHBAOOMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)

![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2635472.png)

![4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B2635475.png)

![1-((1R,5S)-8-(3-(3-methylthiophen-2-yl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2635478.png)